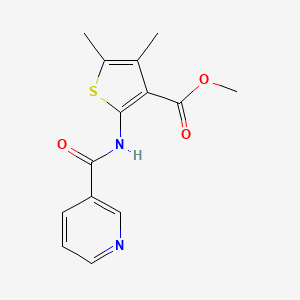
Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C14H14N2O3S and its molecular weight is 290.34 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate is 290.07251349 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial activity, potential mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C14H14N2O3S
- Molar Mass : 290.34 g/mol
- Density : 1.311 g/cm³ (predicted)
- Boiling Point : 370.1 °C (predicted)
- pKa : 11.65 (predicted) .
The structure features a thiophene ring substituted with methyl groups and a pyridine moiety, which is significant for its biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. The compound was tested against various bacterial strains, yielding the following results:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli ATCC 25922 | 8 |
| Pseudomonas aeruginosa ATCC 27853 | 9 |
| Bacillus subtilis | 10 |
| Staphylococcus aureus ATCC 25923 | 8 |
The results indicate mild antibacterial activity, with inhibition zones ranging from 8 to 10 mm across different strains . The differences in susceptibility between gram-negative and gram-positive bacteria suggest that the compound may penetrate bacterial cell walls differently based on their structural characteristics.
The proposed mechanisms for the antibacterial action of this compound include:
- Inhibition of Protein Synthesis : The presence of nitrogen-containing functional groups may interfere with bacterial ribosomal function.
- Disruption of Cell Wall Synthesis : The thiophene ring may interact with peptidoglycan layers in bacterial cell walls, leading to structural weaknesses.
These mechanisms are supported by comparative studies on similar thiophene derivatives, which have shown varying degrees of antimicrobial activity based on structural modifications .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the efficacy and safety profiles of this compound:
- Antimicrobial Screening : A study demonstrated that thiophene derivatives exhibit varying antibacterial activities depending on their substituents. This compound was noted for its moderate activity against both gram-positive and gram-negative bacteria .
- Synthesis and Characterization : The synthesis involved multiple steps, confirming the compound's structure through spectroscopic methods such as IR, NMR, and UV-visible spectroscopy. These methods validated the expected chemical properties and potential biological interactions .
- Comparative Analysis : Similar compounds were identified with distinct structural variations that influence their biological activities. For instance, derivatives lacking the pyridine moiety exhibited reduced antimicrobial properties, emphasizing the importance of specific functional groups in enhancing biological efficacy .
Propiedades
IUPAC Name |
methyl 4,5-dimethyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-8-9(2)20-13(11(8)14(18)19-3)16-12(17)10-5-4-6-15-7-10/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGUVFFDBNGNSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














